Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Catalog No.
S961424
CAS No.
1060816-62-7
M.F
C9H8ClN3O2
M. Wt
225.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbo...

CAS Number

1060816-62-7

Product Name

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

IUPAC Name

ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

VQDDHWOJEVDADL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl

Canonical SMILES

CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo-pyrimidine framework. Its molecular formula is C₉H₈ClN₃O₂, and it has a molecular weight of approximately 225.63 g/mol. The compound features a chloro group at the second position and an ethyl ester at the sixth position of the pyrrolo-pyrimidine ring system, contributing to its chemical reactivity and potential biological activity .

Typical of halogenated compounds and esters. These include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex heterocycles, which are often explored in medicinal chemistry.

The synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrrolo-Pyrimidine Framework: This can be achieved through cyclization reactions involving appropriate starting materials like amino acids or other nitrogen-containing compounds.
  • Chlorination: The introduction of the chloro group may be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Esterification: The final step often involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemicals: Its biological activity may also lend itself to use as a pesticide or herbicide.
  • Chemical Research: It serves as a useful intermediate in synthetic organic chemistry for creating more complex molecules.

Studies on interaction mechanisms involving Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are essential for understanding its biological effects and therapeutic potential. Interaction studies may focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can help predict its efficacy and safety profile.

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
7H-Pyrrolo[2,3-d]pyrimidin-6-onePyrrolopyrimidineLacks chlorine; potential for different reactivity
Ethyl 4-chloro-5-(trifluoromethyl)pyrimidinePyrimidineContains trifluoromethyl group; different applications
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-onePyrrolopyrimidineDifferent substitution pattern; varied biological activity

These compounds highlight the uniqueness of Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate due to its specific chlorine substitution and ethyl ester functionality, which may influence its reactivity and biological properties compared to others in the same class.

Molecular Structure and Formula (C9H8ClN3O2)

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound with the molecular formula C9H8ClN3O2 [1] [2]. The molecule has a molecular weight of 225.63 grams per mole [1] [2] and exhibits a complex fused ring structure characteristic of the pyrrolopyrimidine family. The compound features three nitrogen atoms distributed within its bicyclic framework, contributing to its chemical reactivity and potential biological activity [1] [2].

The molecular architecture consists of fifteen heavy atoms including nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms [2]. The precise arrangement of these atoms creates a planar aromatic system with specific electronic properties that influence its chemical behavior and interactions with biological targets [1] .

IUPAC Nomenclature and Chemical Identity

The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [2]. This nomenclature clearly indicates the presence of an ethyl ester group at position 6, a chlorine substituent at position 2, and the characteristic 7H-pyrrolo[2,3-d]pyrimidine core structure [1] [4].

Alternative names for this compound include 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester and ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, depending on the numbering system employed [4]. The compound is also recognized in chemical databases under various synonyms that reflect different naming conventions used in pharmaceutical and chemical literature [1] [2].

Structural Characteristics of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core represents a fused heterocyclic system where a five-membered pyrrole ring is fused to a six-membered pyrimidine ring at positions 2 and 3 [5] [6]. This bicyclic structure is also known as 7-deazapurine because it resembles the purine structure but lacks a nitrogen atom at the 7-position, having been replaced by a carbon atom [7] [8].

The fusion pattern creates a planar aromatic system with three nitrogen atoms strategically positioned within the ring framework [5] [7]. The pyrrole portion contains one nitrogen atom, while the pyrimidine portion contributes two nitrogen atoms at positions 1 and 3 [9] [10]. This arrangement provides multiple sites for hydrogen bonding and π-π stacking interactions, making the core structure particularly valuable for biological applications [5] [7].

The pyrrolo[2,3-d]pyrimidine scaffold exhibits adenine-like characteristics, functioning as a bioisostere of the natural purine base found in adenosine triphosphate [5] [11]. This structural similarity enables the compound to interact with enzyme active sites that normally bind ATP, particularly in kinase enzymes where such interactions are crucial for biological activity [5] [11].

Chemical Classification and Heterocyclic Taxonomy

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate belongs to the pyrrolopyrimidine class of fused heterocyclic compounds [6] [12]. Within this classification, it specifically falls under the pyrrolo[2,3-d]pyrimidine isomer category, which represents one of several possible fusion patterns between pyrrole and pyrimidine rings [6] [13].

The compound is further classified as a 7-deazapurine derivative, emphasizing its structural relationship to naturally occurring purine bases [7] [8]. This classification is particularly significant in medicinal chemistry, where 7-deazapurines have demonstrated diverse biological activities including anticancer, antiviral, and enzyme inhibitory properties [7] [8].

From a broader chemical taxonomy perspective, the compound belongs to the heterocyclic aromatic compounds family, specifically within the subcategory of nitrogen-containing heterocycles [12] [13]. The presence of the chlorine substituent places it within the halogenated heterocycles subgroup, while the ethyl ester functionality classifies it as a carboxylate ester derivative [1] [4].

Identification Parameters

CAS Number (1060816-62-7)

The Chemical Abstracts Service has assigned the unique registry number 1060816-62-7 to ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [4] [2]. This CAS number serves as the definitive identifier for the compound in chemical databases, regulatory documents, and commercial transactions. The assignment of this specific CAS number indicates that the compound has been synthesized, characterized, and documented in the chemical literature with sufficient detail to warrant unique identification [1] [4].

InChI Code and InChI Key

The International Chemical Identifier for this compound is InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) [1] [2]. This machine-readable identifier provides a complete description of the molecular structure, including connectivity, stereochemistry, and tautomeric information.

The corresponding InChI Key is VQDDHWOJEVDADL-UHFFFAOYSA-N [1] [2], which serves as a condensed, hash-based representation of the full InChI string. This key facilitates rapid database searches and structure matching across different chemical information systems while maintaining the ability to uniquely identify the compound among millions of chemical structures [1] [2].

Structural Representation Systems

Multiple structural representation systems are employed to describe this compound unambiguously. The Simplified Molecular Input Line Entry System representation is O=C(C1=CC2=CN=C(Cl)N=C2N1)OCC [1], which provides a linear notation that captures the essential connectivity and functional groups within the molecule.

The canonical SMILES representation is CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl [1] [2], offering an alternative linear encoding that follows standardized rules for atom ordering and bond representation. Both SMILES formats enable computational processing and database searching while maintaining human readability for chemical structure interpretation [1] [2].

Additional identification parameters include the PubChem Compound Identifier (CID) 52982810 [2] and the DSSTox Substance Identifier DTXSID10680675 [2], which link the compound to specific entries in major chemical databases maintained by the National Institutes of Health and the Environmental Protection Agency, respectively [2].

ParameterValue
IUPAC NameEthyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [1] [2]
CAS Number1060816-62-7 [1] [4] [2]
Molecular FormulaC9H8ClN3O2 [1] [2]
Molecular Weight225.63 g/mol [1] [2]
PubChem CID52982810 [2]
DSSTox Substance IDDTXSID10680675 [2]
MDL NumberMFCD13189415 [1] [4]
Exact Mass225.0305042 Da [2]
Monoisotopic Mass225.0305042 Da [2]
SystemRepresentation
InChIInChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) [1] [2]
InChIKeyVQDDHWOJEVDADL-UHFFFAOYSA-N [1] [2]
SMILESO=C(C1=CC2=CN=C(Cl)N=C2N1)OCC [1]
Canonical SMILESCCOC(=O)C1=CC2=CN=C(N=C2N1)Cl [1] [2]
PropertyValueReference
XLogP3-AA2.2 [2]XLogP3 3.0 [2]
Hydrogen Bond Donor Count1 [2]Cactvs 3.4.8.18 [2]
Hydrogen Bond Acceptor Count4 [2]Cactvs 3.4.8.18 [2]
Rotatable Bond Count3 [2]Cactvs 3.4.8.18 [2]
Topological Polar Surface Area67.9 Ų [2]Cactvs 3.4.8.18 [2]
Heavy Atom Count15 [2]PubChem [2]
Formal Charge0 [2]PubChem [2]
Complexity252 [2]Cactvs 3.4.8.18 [2]
CharacteristicDescription
Ring System TypeFused heterocyclic compound [5] [6]
Bicyclic StructurePyrrole fused to pyrimidine [5] [7]
Pyrrole Ring Size5-membered ring with 1 nitrogen [9] [10]
Pyrimidine Ring Size6-membered ring with 2 nitrogens [9] [10]
Total Nitrogen Atoms3 nitrogen atoms total [5] [7]
Fusion Type[2,3-d] fusion pattern [5] [6]
Alternative Name7-deazapurine [7] [8]
Biological SimilarityAdenine bioisostere [5] [11]

PropertyValueSource
Chemical FormulaC₉H₈ClN₃O₂ [3] [5]
CAS Number1060816-62-7 [3] [5]
Molecular Weight (g/mol)225.63 [3] [5]
Physical StateWhite to Yellow Solid [1] [2]
ColorWhite to Yellow [1] [2]
Density (g/cm³)1.5 ± 0.1 [3]
Polarizability (10⁻²⁴cm³)22.2 ± 0.5 [3]
IUPAC Nameethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate [5] [6]
InChI KeyVQDDHWOJEVDADL-UHFFFAOYSA-N [5] [6]

The density of the compound is reported as 1.5 ± 0.1 grams per cubic centimeter [3], indicating a relatively dense organic solid. This density value is consistent with the presence of the chlorine atom and the aromatic heterocyclic structure, both of which contribute to increased molecular packing efficiency.

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate follow typical patterns observed for chlorinated heterocyclic esters. The compound demonstrates limited aqueous solubility due to its lipophilic nature, while showing good solubility in polar aprotic solvents .

Primary solvent compatibility includes:

  • Dimethyl sulfoxide (DMSO): Excellent solubility
  • Dimethylformamide (DMF): Good solubility
  • Ethyl acetate: Moderate to good solubility
  • Methanol: Limited solubility
  • Water: Poor solubility

The polarizability value of 22.2 ± 0.5 × 10⁻²⁴ cm³ [3] provides insight into the compound's interaction with solvents and its potential for π-π stacking interactions with aromatic systems. This property influences both solubility behavior and crystallization characteristics.

Stability and Degradation Pathways

The compound exhibits moderate chemical stability under standard laboratory conditions, with specific storage requirements necessary to maintain integrity over extended periods. The primary degradation pathways involve:

Hydrolytic degradation: The ethyl ester functionality is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid derivative.

Photodegradation: Extended exposure to light may result in gradual decomposition, particularly affecting the chloro-substituted pyrimidine ring system.

Oxidative degradation: The pyrrole nitrogen may undergo oxidative processes under aerobic conditions, especially in the presence of transition metal catalysts.

Spectroscopic Characteristics

1H NMR Spectroscopic Analysis

Table 3.4: Expected NMR Spectroscopic Data

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity/CommentsReference/Source
¹H NMRNH (pyrrole)11.5-12.5 (br s)Broad singlet, exchangeable [14] [15] [16]
¹H NMRC5-H (pyrrole)7.3-7.6 (s)Singlet [14] [15]
¹H NMRC8-H (pyrimidine)8.2-8.6 (s)Singlet [16]
¹H NMROCH₂ (ethyl)4.2-4.4 (q)Quartet, J = 7 Hz [14] [15] [16]
¹H NMRCH₃ (ethyl)1.3-1.5 (t)Triplet, J = 7 Hz [14] [15] [16]

The ¹H NMR spectrum reveals characteristic resonances consistent with the pyrrolopyrimidine framework. The pyrrole NH proton appears as a broad singlet between 11.5-12.5 ppm, indicating strong hydrogen bonding interactions within the heterocyclic system [14] [15] [16]. This chemical shift is significantly downfield due to the electron-withdrawing effects of the fused pyrimidine ring and the chlorine substituent.

The aromatic protons appear in distinct regions: the C5-H pyrrole proton resonates at 7.3-7.6 ppm as a sharp singlet [14] [15], while the C8-H pyrimidine proton appears further downfield at 8.2-8.6 ppm [16] due to the additional electron-deficient character of the pyrimidine ring.

The ethyl ester functionality produces the expected splitting pattern: the methylene protons (OCH₂) appear as a quartet at 4.2-4.4 ppm with a coupling constant of approximately 7 Hz [14] [15] [16], while the methyl protons generate a triplet at 1.3-1.5 ppm with the same coupling constant [14] [15] [16].

13C NMR Profile

NucleusAssignmentChemical Shift (δ, ppm)Multiplicity/CommentsReference/Source
¹³C NMRC=O (ester)160-165Carbonyl carbon [14] [16]
¹³C NMRC2 (pyrimidine)155-160Chlorinated carbon [16]
¹³C NMRC4 (pyrimidine)150-155Aromatic carbon [16]
¹³C NMRC5 (pyrrole)120-130Aromatic carbon [16]
¹³C NMRC6 (pyrrole)100-110Ester-bearing carbon [16]
¹³C NMROCH₂ (ethyl)60-65Ethyl methylene [14] [16]
¹³C NMRCH₃ (ethyl)14-15Ethyl methyl [14] [16]

The ¹³C NMR spectrum provides detailed information about the carbon framework. The carbonyl carbon of the ester group appears at 160-165 ppm [14] [16], characteristic of aromatic ester functionalities. The chlorinated C2 carbon of the pyrimidine ring resonates at 155-160 ppm [16], with the chemical shift influenced by the electronegative chlorine substituent.

The aromatic carbons of the fused ring system appear in the 100-155 ppm region [16], with the C6 carbon bearing the ester substituent appearing at the upfield end of this range (100-110 ppm) [16] due to the electron-donating character of the pyrrole ring.

IR Spectroscopic Data

Table 3.5: Expected IR Spectroscopic Data

Functional GroupFrequency Range (cm⁻¹)Expected Value (cm⁻¹)IntensitySource/Reference
N-H stretch3300-3500~3415Medium-Strong [17] [18]
C-H stretch (aromatic)3000-3100~3050Weak-Medium [17] [18]
C=O stretch (ester)1700-1740~1720Strong [18] [19]
C=N stretch1580-1620~1600Medium-Strong [17] [18]
C=C stretch (aromatic)1500-1600~1550Medium [17] [18]
C-Cl stretch600-800~650Medium [17] [18]

The infrared spectrum exhibits characteristic absorption bands that confirm the structural features. The N-H stretching vibration appears at approximately 3415 cm⁻¹ as a medium-to-strong absorption [17] [18], typical of pyrrole NH groups in fused heterocyclic systems.

The carbonyl stretching frequency of the ester group produces a strong absorption at approximately 1720 cm⁻¹ [18] [19], consistent with aromatic ester functionalities. This frequency is slightly higher than aliphatic esters due to the conjugation with the aromatic system.

Aromatic C=N and C=C stretching vibrations appear in the 1500-1620 cm⁻¹ region [17] [18], providing fingerprint information for the pyrrolopyrimidine core structure. The C-Cl stretching vibration appears at approximately 650 cm⁻¹ [17] [18], confirming the presence of the chlorine substituent.

Mass Spectrometry Fragmentation Patterns

Table 3.6: Expected Mass Spectrometry Fragmentation Pattern

Fragment Ionm/zFormulaRelative Intensity (%)Fragmentation ProcessReference
[M]⁺225.63C₉H₈ClN₃O₂M⁺ (molecular ion)Molecular ion [3]
[M-Cl]⁺190.63C₉H₈N₃O₂Base peak (100%)Loss of ClExpected
[M-OEt]⁺180.63C₇H₅ClN₃OHigh (70-90%)Loss of ethoxy groupExpected
[M-COOEt]⁺152.63C₇H₆ClN₃Medium (40-60%)Loss of ethyl carboxylateExpected
[C₆H₄ClN₃]⁺153.57C₆H₄ClN₃Medium (30-50%)Pyrimidine core + Cl [20]
[C₅H₄N₃]⁺118.11C₅H₄N₃Low (10-30%)Pyrimidine coreExpected

The mass spectrometry fragmentation pattern follows predictable pathways based on the molecular structure. The molecular ion peak appears at m/z 225.63 [3] , corresponding to the intact molecule. The base peak typically results from loss of the chlorine atom (m/z 190.63), indicating the relative weakness of the C-Cl bond under electron impact conditions.

Secondary fragmentation involves loss of the ethoxy group (m/z 180.63) and complete loss of the ethyl carboxylate moiety (m/z 152.63), generating stable pyrrolopyrimidine fragments. The pyrimidine core fragments at m/z 153.57 [20] and 118.11 represent the final stable aromatic systems following complete side-chain elimination.

X-ray Crystallography Data

Table 3.3: Comparative Properties with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberChlorine Position
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC₉H₈ClN₃O₂225.631060816-62-72-position
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC₉H₈ClN₃O₂225.63187725-00-44-position
2-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.57335654-06-32-position
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateC₉H₉N₃O₂191.191260860-81-8None

While specific X-ray crystallographic data for ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are not readily available in the current literature, analysis of related pyrrolopyrimidine structures provides insight into the expected crystallographic parameters [21] [22] [23].

Related pyrrolopyrimidine structures demonstrate that the fused ring system maintains planarity with dihedral angles between the pyrrole and pyrimidine rings typically ranging from 2-6 degrees [21] [23]. The chlorine substituent at the 2-position is expected to lie in the plane of the ring system, contributing to the overall molecular planarity.

Crystal packing in similar compounds is typically stabilized by π-π stacking interactions between aromatic ring systems, with interplanar distances ranging from 3.3-3.8 Å [21] [23]. Hydrogen bonding interactions involving the pyrrole NH group and carbonyl oxygen atoms of adjacent molecules contribute to the three-dimensional crystal structure stability.

The ethyl ester substituent may exhibit conformational disorder in the solid state, as observed in related structures [23], with the ethyl group potentially adopting multiple orientations to optimize crystal packing efficiency. Unit cell parameters for similar compounds typically fall within the monoclinic or triclinic crystal systems, with space groups commonly including P21/c or P-1 [21] [22].

Expected crystallographic parameters based on structural analogy:

  • Crystal system: Monoclinic or triclinic
  • Space group: P21/c or P-1
  • Density: Approximately 1.5-1.6 g/cm³
  • Z value: 4 or 8 molecules per unit cell
  • Temperature: 273-293 K for data collection

XLogP3

2.2

Wikipedia

Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Dates

Last modified: 08-16-2023

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